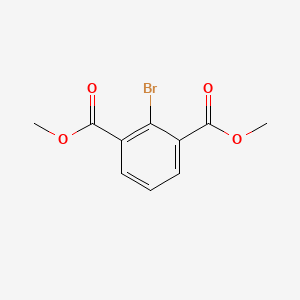

Dimethyl 2-bromoisophthalate

Overview

Description

Dimethyl 2-bromoisophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Dimethyl 2-bromoisophthalate involves heating 2-bromo-1,3-phthalic acid in thionyl chloride to reflux, followed by the addition of a mixed solution of methanol and triethylamine . The reaction conditions include a temperature of 100℃ for 9 hours, followed by a temperature of 20 - 25℃ for 2 hours .Physical And Chemical Properties Analysis

Dimethyl 2-bromoisophthalate has a density of 1.5±0.1 g/cm3, a boiling point of 313.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 57.5±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 22.8±0.5 10-24 cm3 .Scientific Research Applications

Fluorescence Properties

- Delayed Fluorescence in Polymer Films : Dimethyl 2-bromoisophthalate was used to synthesize 2-aminoisophthalic acid diesters, which, when dispersed in polymer films, exhibited delayed fluorescence. This effect was attributed to intramolecular charge-transfer and reverse intersystem crossing, and was observable both in air and vacuum, indicating potential applications in luminescent materials and optical devices (Shimizu & Nakatani, 2017).

Chemical Synthesis and Materials

- Formation of Hydrogen-bonded Organic Frameworks (HOFs) : In a study involving 5-Bromoisophthalic acid, a potential organic linker in HOFs, dimethyl 2-bromoisophthalate's derivatives exhibited significant H-bonding properties. These properties are critical for reversible structural transformations and achieving high porosity in material design (Ramanna, Tonannavar, & Tonannavar, 2021).

- In Atom Transfer Radical Polymerization (ATRP) : Iron II chloride coordinated by isophthalic acid, with dimethyl 2-bromoisophthalate derivatives, was used successfully as a catalyst in the ATRP of methyl methacrylate. This demonstrates its utility in controlled polymerization processes (Zhu & Yan, 2000).

- Synthesis of Mid-dicarboxy Polystyrene : Another study used a derivative of dimethyl 2-bromoisophthalate to initiate the ATRP of styrene, resulting in a novel structural polystyrene with controlled molecular weight. This method holds potential for creating advanced polymer materials with specific characteristics (Tao, Wang, Lu, Bai, & Lu, 2007).

Enzyme and Protein Interaction

- As Fluorogenic Substrates for Proteinases : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate, a derivative of dimethyl 2-bromoisophthalate, have been synthesized and tested as substrates for various proteinases. This has implications in biochemical research, particularly in enzyme assays and studies (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).

Environmental Applications

- Degradability Studies : A study on the degradability of dimethyl phthalate ester isomers, including derivatives of dimethyl 2-bromoisophthalate, by a Fusarium species isolated from mangrove sediment, suggests its potential role in biodegradation and environmental remediation (Luo, Pang, Gu, Chow, & Vrijmoed, 2009).

Safety and Hazards

properties

IUPAC Name |

dimethyl 2-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPOMFOMBISJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192163 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-bromoisophthalate | |

CAS RN |

39622-80-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39622-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

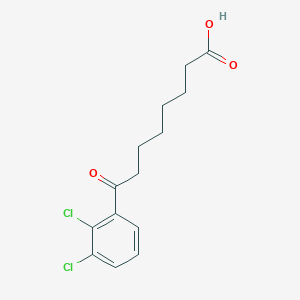

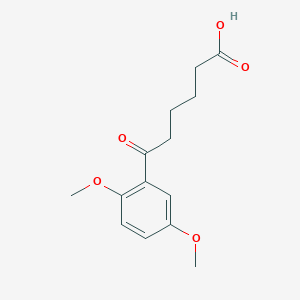

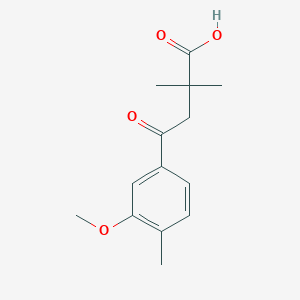

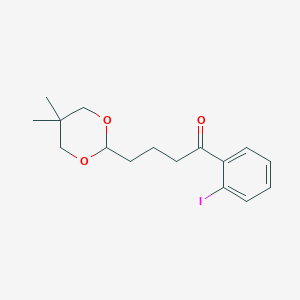

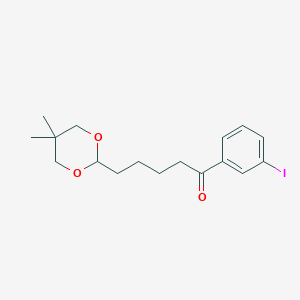

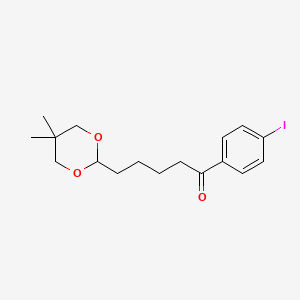

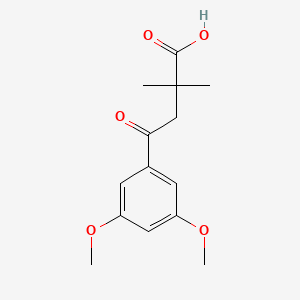

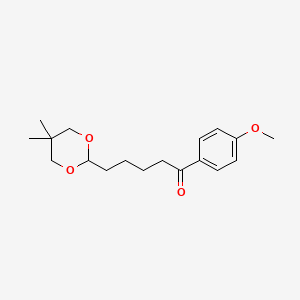

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.